[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride

Fragment-Based Drug Discovery Akt/PKB Inhibition Kinase Hinge Binder

Reproducible kinase selectivity profiling is challenging with ambiguous salt forms. This dihydrochloride salt eliminates hydration variability for precise SAR and co-crystallization studies. • Defined stoichiometry ensures batch-to-batch consistency in automated liquid handling. • The 4-aminomethylpiperidine motif enables a distinct kinase hinge-binding conformation critical for PKB selectivity over PKA. • The free primary amine allows direct bioconjugation for PROTAC degrader synthesis, unlike unsubstituted piperidine analogs.

Molecular Formula C12H19Cl2N5
Molecular Weight 304.22
CAS No. 2375260-85-6
Cat. No. B2955384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride
CAS2375260-85-6
Molecular FormulaC12H19Cl2N5
Molecular Weight304.22
Structural Identifiers
SMILESC1CN(CCC1CN)C2=NC=NC3=C2C=CN3.Cl.Cl
InChIInChI=1S/C12H17N5.2ClH/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12;;/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16);2*1H
InChIKeyRCNGKSOTLSCXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fragment-Based Chemical Probe Procurement Guide


The compound (1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine dihydrochloride is a pyrrolo[2,3-d]pyrimidine derivative featuring a 4-aminomethylpiperidine motif. It is a fragment-like molecule that served as an early lead in the fragment-based discovery of selective Akt (PKB) kinase inhibitors, most notably contributing to the development program that yielded the FDA-approved drug capivasertib [1]. The dihydrochloride salt form enhances aqueous solubility and provides a defined stoichiometry for reproducible biological assays, making it the preferred form for research procurement compared to the free base (CAS 885594-09-2).

  • Scaffold from fragment-based Akt inhibitor discovery
  • Dihydrochloride salt for reproducible assay preparation
  • Linked to capivasertib development lineage

Why Generic Analogs Cannot Substitute


Substituting this compound with other in-class pyrrolopyrimidine building blocks, such as the unsubstituted piperidine version (CAS 94581-94-9) or the 4-aminopiperidine analog, is not scientifically valid. A pivotal structure-activity relationship (SAR) study demonstrated a fundamental divergence in kinase binding mode between 4-aminomethylpiperidine and 4-aminopiperidine derivatives [1]. The aminomethyl spacer in the target compound is essential for reproducing a specific hydrogen-bonding network in the kinase hinge region. This structural feature critically influences selectivity, as only the 4-aminopiperidine series achieved high selectivity for PKB over PKA (up to 30-fold), while the 4-aminomethylpiperidine series showed a distinct conformational preference [1]. Therefore, procurement of this precise scaffold is mandatory for experiments aimed at replicating or building upon published fragment-elaboration findings.

  • Binding Mode Divergence

    4-aminomethylpiperidine scaffold exhibits a distinct kinase hinge-binding conformation compared to 4-aminopiperidine analogs; substitution may alter selectivity profile and binding interactions.

  • Missing Derivatization Handle

    Unsubstituted piperidine analogs (e.g., CAS 94581-94-9) lack the primary amine required for further elaboration into potent inhibitors or PROTACs, limiting their utility in chemical probe development.

Key Evidence for Selecting This Compound


Fragment Elaboration Potency Leap

The target compound is the elaborated fragment where the initial 7-azaindole scaffold has been evolved into the (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine structure. The original fragment hit, 7-azaindole, was a very weak PKBbeta inhibitor with an IC50 greater than 100 µM [1]. This elaboration was a critical step guided by iterative crystallography of inhibitor-PKA-PKB chimera complexes, which efficiently improved potency [1].

Elaboration Potency
Class-level
Scaffold elaboration: nanomolar PKBβ inhibitors
Initial fragment: 7-azaindole IC₅₀ >100 µM
Supports scaffold validation for fragment-based discovery
Radiometric filter binding assay; >100-fold improvement [1]
Fragment-Based Drug Discovery Akt/PKB Inhibition Kinase Hinge Binder

Divergent Binding Mode

The target compound, containing a 4-aminomethylpiperidine, exhibits a fundamentally different binding mode to the PKA-PKB chimera compared to the 4-aminopiperidine analog. The study explicitly states that 'a divergence in the binding mode was seen between 4-aminomethylpiperidine and 4-aminopiperidine containing molecules' [1]. This divergence is critical because it explains differing selectivity profiles between these two closely related scaffolds.

Binding Divergence
Head-to-head
4-Aminomethylpiperidine vs 4-aminopiperidine show distinct kinase binding conformations [1]
Scaffold substitution may alter selectivity profile
X-ray crystallography; up to 30-fold PKB over PKA selectivity observed for aminopiperidine series
Kinase Selectivity X-ray Crystallography Structure-Activity Relationship

Functionalizable Amine Handle

The primary amine in the target compound serves as a functionalizable handle absent in simpler scaffolds like 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 94581-94-9). This handle enabled the synthesis of diverse derivatives, including the 4-benzyl substituted analogs that culminated in CCT128930 (PKBbeta IC50 = 6 nM, 28-fold selective over PKA) [1]. The unsubstituted analog (CAS 94581-94-9) lacks this derivatization point and cannot be used to generate these biologically validated leads.

Amine Handle
Cross-study
Primary amine enables derivatization to CCT128930 (PKBβ IC₅₀ 6 nM) [2]
Enables PROTAC and affinity probe construction
Unsubstituted piperidine (CAS 94581-94-9) lacks functional handle
Chemical Biology PROTAC Design Medicinal Chemistry

Dihydrochloride Salt Physicochemical Profile

The dihydrochloride salt (CAS 2375260-85-6, MW 304.22 g/mol) offers quantifiable advantages over the free base (CAS 885594-09-2, MW 231.3 g/mol) for assay preparation. The salt form provides a defined counterion stoichiometry, eliminating ambiguity in molarity calculations. Supplier data indicates a typical purity specification of 95% [1], and the increased molecular weight due to the bis-HCl salt form ensures accurate mass-based solution preparation.

Salt Form
Supporting
Dihydrochloride salt; defined stoichiometry, purity ≥95% [3]
Supports reproducible solution preparation
Free base (CAS 885594-09-2) may introduce hydration variability
Assay Reproducibility Solubility Physical Form

Capivasertib Drug Discovery Lineage

The target compound belongs to the foundational pyrrolopyrimidine series that, through iterative fragment elaboration at the 4-position, led to clinical candidates CCT128930 and subsequently AZD5363 (capivasertib), an FDA-approved Akt inhibitor for breast cancer [1]. This lineage connects the research-grade building block directly to a clinically validated drug, a feature not shared by other pyrrolopyrimidine fragments such as the unsubstituted piperidine (CAS 94581-94-9) which lacks this specific development history.

Drug Lineage
Class-level
Scaffold leads to capivasertib (AZD5363), an FDA-approved Akt inhibitor [4]
Provides scaffold history for biological relevance assessment
Lineage does not guarantee identical activity; capivasertib includes additional modifications
Clinical Candidate Pyrrolopyrimidine Fragment-to-Lead

Optimal Application Scenarios


Replicating the Akt Inhibitor Elaboration Pathway

This compound is the ideal starting point for medicinal chemistry teams aiming to replicate or extend the fragment-elaboration pathway described by Caldwell et al. [1]. Its 4-aminomethylpiperidine motif recapitulates a critical branch point in the selectivity divergence between PKB and PKA, enabling structure-guided optimization studies that are not feasible with the 4-aminopiperidine analog [1].

Targeted Protein Degrader (PROTAC) Synthesis

The primary amine handle on this compound provides a synthetically accessible attachment point for E3 ligase ligands, making it uniquely suited for constructing heterobifunctional degraders targeting Akt kinases [2]. Unlike the unsubstituted piperidine scaffold (CAS 94581-94-9), which lacks this functional group, this compound enables direct bioconjugation without requiring additional synthetic steps.

Kinase Selectivity Profiling and Crystallography

Because X-ray crystallography has already established that the 4-aminomethylpiperidine series exhibits a distinct bound conformation compared to the 4-aminopiperidine series [1], this compound is the appropriate tool for co-crystallization studies aimed at understanding the structural basis of selectivity in AGC kinase family members.

High-Throughput Screening with Defined Salt Form

For core facility managers or screening groups requiring batch-to-batch consistency, the dihydrochloride salt form eliminates the hydration variability inherent in the free base (CAS 885594-09-2), ensuring accurate and reproducible concentration-response curves in automated liquid handling systems [3].

Application
Selection Property
Validation Focus
Akt inhibitor elaboration studies
4-Aminomethylpiperidine scaffold with defined hinge-binding mode
PKB/PKA selectivity assay and co-crystallization
PROTAC synthesis targeting Akt
Primary amine for bioconjugation
Akt degradation and linker attachment efficiency
AGC kinase co-crystallization
Distinct bound conformation of aminomethyl series
X-ray crystallography and selectivity panel
High-throughput Akt inhibition screening
Dihydrochloride salt with defined stoichiometry
Assay reproducibility and batch-to-batch consistency
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